Hexazinone

Description

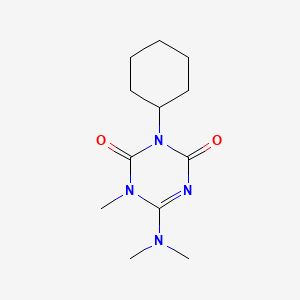

This compound is a member of 1,3,5-triazines.

This compound is an organic compound that is used as a broad spectrum herbicide. It is a colorless solid. It exhibits some solubility in water but is highly soluble in most organic solvents except alkanes. A member of the triazine class herbicides, it is manufactured by DuPont and sold under the trade name Velpar.

RN given refers to parent cpd; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWXEEYDBZRFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024145 | |

| Record name | Hexazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO] | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3 | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity = 1.25 | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated) | |

| Record name | Hexazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Colorless crystals | |

CAS No. |

51235-04-2 | |

| Record name | HEXAZINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51235-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexazinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051235042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexyl-6-dimethylamino-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y51727MR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.2 °C | |

| Record name | Hexazinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexazinone in Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexazinone, a potent triazinone herbicide, effectively controls a broad spectrum of weeds by targeting the core of plant energy conversion: photosystem II (PSII). This technical guide provides a comprehensive examination of the molecular mechanism by which this compound disrupts photosynthetic electron transport. Through a detailed exploration of its interaction with the D1 protein, quantitative analysis of its inhibitory effects, and step-by-step experimental protocols, this document serves as a vital resource for researchers in agrochemistry, plant physiology, and herbicide development.

Introduction

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. A key step in this process is the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), a plastoquinone molecule. This electron flow is essential for the generation of ATP and NADPH, the energy currency and reducing power for carbon fixation. Many herbicides, including this compound, have been developed to specifically inhibit this critical step in photosynthetic electron transport.[1]

This compound belongs to the triazinone class of herbicides and is widely used for pre- and post-emergence weed control.[2] Its mode of action involves binding to the D1 protein of the PSII reaction center, thereby blocking the binding of plastoquinone to the QB site.[2] This inhibition of electron transport leads to a cascade of events, including the formation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.[1] Understanding the precise molecular interactions and the kinetics of this inhibition is crucial for the development of new, more effective, and selective herbicides.

The Molecular Mechanism of this compound Action

The primary target of this compound is the D1 protein, a core component of the PSII reaction center. Specifically, this compound binds to a pocket on the D1 protein known as the QB-binding niche. This binding is competitive with the native plastoquinone molecule, effectively blocking the electron flow from QA to QB.

The QB Binding Site and Key Amino Acid Interactions

The QB binding pocket is a hydrophobic environment formed by several amino acid residues of the D1 protein. Molecular docking and mutagenesis studies have identified several key residues that are critical for herbicide binding. For triazinone herbicides like this compound, interactions with amino acids such as Phenylalanine 255 (Phe255) and Serine 264 (Ser264) are particularly important.[3]

Mutations in the psbA gene, which codes for the D1 protein, can lead to herbicide resistance. For instance, a substitution of Phe255 with Isoleucine (Ile) has been shown to confer resistance to this compound by reducing its binding affinity. Similarly, the Ser264 residue is a well-known site for mutations that confer resistance to triazine herbicides. These findings underscore the importance of these specific amino acid residues in the binding of this compound and other PSII inhibitors.

The interaction of this compound with these residues is primarily through non-covalent forces, such as hydrogen bonds and van der Waals interactions. The precise orientation and binding affinity of the herbicide within the QB pocket are determined by its chemical structure and the complementary nature of the amino acid side chains lining the pocket.

Inhibition of Photosynthetic Electron Transport

By occupying the QB binding site, this compound physically obstructs the binding of plastoquinone. This blockage prevents the transfer of electrons from the reduced primary quinone acceptor, QA-, to QB. The electron transport chain is thus interrupted at this point, leading to an accumulation of QA-.

The inhibition of electron flow has two major consequences:

-

Cessation of ATP and NADPH Production: The downstream components of the electron transport chain, including the cytochrome b6f complex and photosystem I, are deprived of electrons. This halts the production of ATP and NADPH, which are essential for the Calvin cycle and the synthesis of carbohydrates. While this contributes to the herbicidal effect, it is not the primary cause of rapid plant death.

-

Formation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS molecules cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage and rapid cell death.

The following diagram illustrates the signaling pathway of this compound's action in PSII:

Caption: Mechanism of this compound action in Photosystem II.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound can be quantified using several parameters, most notably the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki).

| Parameter | Value | Species/System | Reference |

| IC50 | 0.11 µmol L-1 | Spinach Chloroplasts | |

| Binding Affinity | -6.45 kcal mol-1 | Wild-type D1 protein |

Table 1: Quantitative data for this compound inhibition of photosystem II.

The IC50 value represents the concentration of this compound required to inhibit 50% of the photosynthetic electron transport activity. A lower IC50 value indicates a more potent inhibitor. The binding affinity, expressed in terms of free energy (kcal/mol), provides a measure of the strength of the interaction between this compound and the D1 protein. A more negative value signifies a stronger binding affinity.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the mechanism of action of this compound in photosystem II.

Isolation of Functional Chloroplasts from Pea Leaves

This protocol describes a method for the rapid isolation of intact and photosynthetically active chloroplasts.

Materials:

-

Fresh pea seedlings (10-14 days old)

-

Grinding buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate, and 0.1% (w/v) bovine serum albumin (BSA).

-

Resuspension buffer: Grinding buffer without ascorbate and BSA.

-

Percoll gradient solutions (40% and 80% Percoll in resuspension buffer).

-

Blender, cheesecloth, centrifuge, and soft paintbrush.

Procedure:

-

Harvest approximately 20 g of pea leaves and wash them with cold deionized water.

-

Homogenize the leaves in 100 mL of ice-cold grinding buffer with two short bursts (5 seconds each) in a blender at low speed.

-

Filter the homogenate through four layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in a small volume (1-2 mL) of resuspension buffer using a soft paintbrush.

-

Layer the resuspended chloroplasts onto a pre-formed Percoll gradient (40% on top of 80%).

-

Centrifuge the gradient at 4,000 x g for 10 minutes at 4°C.

-

Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers. Carefully collect this band using a Pasteur pipette.

-

Wash the isolated chloroplasts by diluting them with resuspension buffer and centrifuging at 1,000 x g for 5 minutes.

-

Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.

Caption: Workflow for the isolation of functional chloroplasts.

Measurement of Photosynthetic Electron Transport Rate

The rate of photosynthetic electron transport can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated chloroplasts

-

Assay buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2.

-

DCPIP solution (0.1 mM)

-

This compound solutions of varying concentrations

-

Spectrophotometer

-

Light source

Procedure:

-

Prepare a reaction mixture containing assay buffer, chloroplasts (equivalent to 10-20 µg of chlorophyll), and the desired concentration of this compound.

-

Add DCPIP to the reaction mixture to a final concentration of 0.05 mM.

-

Immediately measure the absorbance of the solution at 600 nm in the dark (this is the initial absorbance).

-

Expose the reaction mixture to a saturating light source.

-

Record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.

-

The rate of electron transport is calculated from the rate of change in absorbance.

-

Repeat the experiment with different concentrations of this compound to determine the IC50 value.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique to assess the efficiency of photosystem II and the effects of inhibitors.

Materials:

-

Intact leaves or isolated chloroplasts

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

This compound solutions of varying concentrations

Procedure:

-

Dark-adapt the sample (leaf or chloroplast suspension) for at least 20 minutes.

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

-

Treat the sample with different concentrations of this compound and repeat the measurements.

-

Inhibition of electron transport by this compound will cause an increase in Fo and a decrease in Fv/Fm.

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique to study the charge recombination reactions in PSII, which are altered by herbicide binding.

Materials:

-

Isolated thylakoid membranes

-

Thermoluminescence apparatus

-

This compound solutions

Procedure:

-

Incubate thylakoid membranes with or without this compound in the dark.

-

Excite the sample with a single, saturating flash of light at a low temperature (e.g., -10°C).

-

Rapidly cool the sample to liquid nitrogen temperature to trap the charge-separated state.

-

Warm the sample at a constant rate (e.g., 20°C/min) and measure the emitted light (thermoluminescence) as a function of temperature.

-

The binding of this compound will block electron transfer from QA- to QB, leading to an enhancement of the thermoluminescence band associated with S2QA- charge recombination and a decrease in the band associated with S2QB- recombination.

Conclusion

This compound is a highly effective herbicide that acts by inhibiting photosynthetic electron transport at the level of photosystem II. Its mechanism involves the competitive binding to the QB site on the D1 protein, thereby blocking the binding of plastoquinone and disrupting the electron flow. This leads to the cessation of energy production and the generation of cytotoxic reactive oxygen species. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the rational design of new herbicides and for managing the evolution of herbicide resistance in weed populations. The techniques outlined in this guide provide a framework for researchers to further investigate the intricate interactions between herbicides and the photosynthetic apparatus.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Hexazinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of the broad-spectrum herbicide, Hexazinone. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes to support advanced research and development activities.

Chemical Identity

This compound, a member of the triazine class of herbicides, is chemically known as 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione[1][2][3]. Its fundamental chemical details are summarized below.

| Identifier | Value |

| IUPAC Name | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione[1] |

| CAS Number | 51235-04-2[1] |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

| Canonical SMILES | CN(C)C1=NC(=O)N(C2CCCCC2)C(=O)N1C |

| InChI Key | CAWXEEYDBZRFPE-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless, odorless crystalline solid at room temperature. A comprehensive summary of its key physicochemical properties is presented in the following tables. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

Table 2.1: General Physical and Chemical Properties

| Property | Value | Temperature (°C) | Reference |

| Melting Point | 115-119 °C | ||

| 117.2 °C | |||

| 116 °C | |||

| Boiling Point | Decomposes | ||

| Density | 1.25 g/cm³ | ||

| Vapor Pressure | 2.25 x 10⁻⁷ mm Hg | 25 | |

| 1.9 x 10⁻⁷ mmHg | 25 | ||

| 0.03 mPa | 20 | ||

| Henry's Law Constant | 2.3 x 10⁻¹² atm·m³/mol | 25 (estimated) | |

| 2 x 10⁻¹² atm·m³/mol | 25 | ||

| pKa | 2.2 (amine) | 25 |

Table 2.2: Solubility and Partitioning Behavior

| Property | Value | Temperature (°C) | Reference |

| Water Solubility | 3.3 x 10⁴ mg/L | 25 | |

| 29,800 mg/L (ppm) | 25 | ||

| 33,000 mg/L | 25 | ||

| Octanol-Water Partition Coefficient (log Kow) | 1.85 | ||

| 1.95 | 25 | ||

| 1.17 | 20 | ||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 10 - 54 | ||

| 54 |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using either the Column Elution Method or the Flask Method, depending on the expected solubility. Given this compound's high solubility, the Flask Method is appropriate.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous solution is then determined analytically.

Apparatus:

-

Constant temperature bath (25 ± 0.5 °C)

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Add an excess amount of crystalline this compound to a glass flask containing deionized water.

-

Place the flask in a constant temperature bath at 25 °C and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

To separate the aqueous phase from the undissolved solid, centrifuge the sample at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated HPLC method.

-

Repeat the determination at least twice.

Determination of Vapor Pressure (OECD Guideline 104)

For substances with low vapor pressure like this compound, the Gas Saturation Method is a suitable technique.

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

-

Constant temperature bath

-

Saturation column containing this compound coated on an inert support

-

Inert gas supply (e.g., nitrogen) with flow control

-

Trapping system (e.g., sorbent tubes)

-

Analytical instrument (e.g., Gas Chromatography - GC)

Procedure:

-

Pack a column with an inert support material (e.g., glass beads) coated with this compound.

-

Place the column in a constant temperature bath.

-

Pass a slow, controlled stream of dry nitrogen gas through the column.

-

The gas, now saturated with this compound vapor, is passed through a trapping system to collect the volatilized herbicide.

-

After a known volume of gas has passed through the system, the amount of this compound in the trap is quantified using GC.

-

The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107)

The Shake-Flask method is a classical approach for determining the octanol-water partition coefficient for compounds with log Kow values in the range of this compound.

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus:

-

Glass separatory funnels with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC)

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Place a known volume of the this compound solution and the other phase into a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 24 hours) in a constant temperature environment to allow for partitioning equilibrium.

-

After shaking, centrifuge the funnel to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using HPLC.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Degradation and Mechanism of Action

Environmental Degradation

This compound is subject to both photodegradation and microbial degradation in the environment. The major degradation route involves demethylation and hydroxylation of the cyclohexyl ring.

Caption: Simplified degradation pathway of this compound.

Mechanism of Action

This compound is a systemic herbicide that inhibits photosynthesis. It is absorbed by the roots and leaves and translocated to the chloroplasts, where it blocks electron transport in Photosystem II (PSII).

Caption: Mechanism of action of this compound in inhibiting photosynthesis.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in Section 3.

Caption: Workflow for determining water solubility.

Caption: Workflow for determining the octanol-water partition coefficient.

References

An In-depth Technical Guide to Hexazinone Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide hexazinone in terrestrial and aquatic environments. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core degradation processes.

Introduction to this compound

This compound, with the chemical name 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, is a broad-spectrum herbicide used to control a variety of grasses, broadleaf weeds, and woody plants.[1] A member of the triazine class, it functions by inhibiting photosynthesis at the photosystem II complex.[1] Due to its high water solubility and mobility in many soil types, understanding its environmental fate is of critical importance.[2]

Core Degradation Pathways

This compound degradation in the environment is primarily driven by two processes: microbial degradation in soil and photodegradation (or photolysis) in water.[3] Hydrolysis is not considered a significant pathway for its breakdown under normal environmental pH ranges.

In soil environments, microbial activity is the principal mechanism for this compound breakdown. The rate and extent of this degradation are influenced by several factors including soil organic matter content, moisture, and temperature.

-

Microbial Degradation: A variety of soil microorganisms can metabolize this compound. Studies have isolated specific bacterial strains, such as Pseudomonas sp. and Enterobacter cloacae, that are capable of rapidly degrading the herbicide. The primary microbial degradation routes involve:

-

Demethylation: Removal of one or both methyl groups from the dimethylamino group.

-

Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring.

-

Triazine Ring Alteration: Formation of a trione by replacing the dimethylamino group with a carbonyl group.

-

The following diagram illustrates the general microbial degradation pathway of this compound in soil, leading to the formation of its primary metabolites.

In aquatic environments, photodegradation is a key process for this compound dissipation, especially in surface waters exposed to sunlight. The presence of sensitizers in natural waters can accelerate this process compared to distilled water. Advanced oxidation processes, such as UV/H₂O₂, can also effectively degrade this compound in water treatment scenarios.

-

Photodegradation: This process involves the breakdown of the this compound molecule by light energy. While the specific photoproducts can vary, the reaction is a significant contributor to its removal from sunlit surface waters. The half-life of this compound in river water due to photodegradation is approximately 4-5 weeks.

-

Advanced Oxidation Processes (AOPs): In engineered systems, processes like the combination of UV light and hydrogen peroxide (H₂O₂) generate highly reactive hydroxyl radicals (•OH). These radicals rapidly attack and mineralize the this compound molecule.

The diagram below outlines the logic of an advanced oxidation process for this compound removal.

Quantitative Degradation Data

The rate of this compound degradation is often expressed as a half-life (t½), which can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life (t½) | Reference |

| Soil | Forest Soil A (non-amended) | 21.4 days | |

| Forest Soil B (non-amended) | 30.4 days | ||

| Forest Soil C (non-amended) | 19.4 days | ||

| Forest Soil D (non-amended) | 32.8 days | ||

| Sandy Loam | 1 month | ||

| Silty Loam | 10-12 months | ||

| General Range | 2 weeks to 6 months | ||

| Water | River Water (Photodegradation) | 4-5 weeks | |

| Distilled Water (Artificial Sunlight) | ~10% degradation in 5 weeks | ||

| Microbial Culture | Pseudomonas sp. (WFX-1) in MSM | 3.08 days | |

| Enterobacter cloacae (WFX-2) in MSM | 2.95 days |

MSM: Mineral Salt Medium

Key Experimental Protocols

This section details common methodologies used to study this compound degradation.

This protocol is a composite based on methodologies for studying microbial degradation in soil.

Objective: To determine the degradation rate of this compound and identify its major metabolites in a soil matrix.

Methodology:

-

Soil Preparation: Collect soil samples from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: Treat a known mass of soil with a standard solution of this compound to achieve a target concentration (e.g., 50 µg/g). A carrier solvent like methanol is typically used and allowed to evaporate.

-

Incubation: Place the treated soil in incubation chambers (e.g., flasks or microcosms). Adjust soil moisture to a specific level (e.g., 60% of water holding capacity) and maintain a constant temperature (e.g., 25-30°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and chemical degradation.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extraction: Extract this compound and its metabolites from the soil samples. A common method involves solvent extraction with a mixture such as acetonitrile/water, followed by shaking and centrifugation.

-

Analysis:

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Identification: Identify metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC-ESI-MS to determine the molecular weights and fragmentation patterns of the degradation products.

-

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

The following diagram provides a visual representation of this experimental workflow.

References

The Environmental Journey of Hexazinone: A Technical Guide to Its Fate and Mobility

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and mobility of the triazine herbicide, Hexazinone. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes key data on its physicochemical properties, degradation pathways, and behavior in soil and water systems. Detailed experimental protocols for crucial environmental assessment studies are also provided, alongside visual representations of key processes to facilitate understanding.

Physicochemical Characteristics

The environmental behavior of this compound is fundamentally governed by its intrinsic physical and chemical properties. Its high water solubility and low potential for bioaccumulation are notable characteristics. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | [1][2] |

| CAS Number | 51235-04-2 | [1][3] |

| Molecular Formula | C₁₂H₂₀N₄O₂ | [1] |

| Molecular Weight | 252.31 g/mol | |

| Appearance | White to colorless crystalline solid, odorless | |

| Melting Point | 113-117 °C | |

| Water Solubility | 29,800 - 33,000 mg/L at 25 °C | |

| Vapor Pressure | 1.9 x 10⁻⁷ - 2.25 x 10⁻⁷ mmHg at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.18 - 1.85 | |

| pKa (amine) | 2.2 at 25 °C | |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 54 mL/g (indicates very poor adsorption to soil particles) | |

| Henry's Law Constant | 2 x 10⁻¹² atm-m³/mol |

Environmental Fate and Degradation

This compound's persistence and transformation in the environment are influenced by a combination of biotic and abiotic processes. It is characterized by moderate to high persistence in soil.

Degradation Mechanisms

Microbial Degradation: The primary route of this compound dissipation in soil and aquatic systems is through microbial degradation. Aerobic microorganisms play a significant role in its breakdown, utilizing it as a substrate and releasing carbon dioxide. The rate of degradation is influenced by soil characteristics, with higher organic carbon content generally leading to faster dissipation due to increased microbial activity. Several bacterial strains capable of degrading this compound, including species of Pseudomonas and Enterobacter, have been isolated from soil. Key microbial degradation reactions include demethylation, N-dealkylation, and hydroxylation of the cyclohexyl ring.

Photodegradation (Photolysis): this compound is susceptible to degradation by sunlight, particularly in aqueous systems. While it is stable to aqueous photolysis under normal environmental conditions, artificial sunlight has been shown to cause degradation. The presence of other substances in natural waters can accelerate this process. UVC irradiation, especially in the presence of hydrogen peroxide (an advanced oxidation process), has been shown to be highly effective in degrading this compound, with hydroxyl radicals (•OH) playing a dominant role.

Hydrolysis: this compound is stable to hydrolysis under normal environmental pH conditions.

Degradation Half-Life

The half-life of this compound varies significantly depending on the environmental compartment and specific site conditions such as soil type, temperature, and microbial activity.

Table 2: Environmental Half-Life of this compound

| Environment | Half-Life (DT₅₀) | Conditions/Reference(s) |

| Soil (Field) | <30 to 180 days (Typical value ~90 days) | Dependent on sunlight, rainfall, soil type, and application rate. |

| Soil (Aerobic, Lab) | 77 to 216 days | |

| Water (Aerobic Aquatic) | > 2 months | |

| Sediment/Pond Water | 230 days (non-sterile) to >1500 days (sterile) | |

| Mineral Salt Medium (with bacteria) | 2.95 - 3.08 days | With isolated Pseudomonas sp. and Enterobacter cloacae. |

Degradation Pathway

The microbial degradation of this compound proceeds through several key metabolites. The primary transformation processes involve alterations to the dimethylamino group and the cyclohexyl ring. A simplified degradation pathway is illustrated below.

Mobility in the Environment

The mobility of a pesticide describes its potential to move within and between environmental compartments. Due to its high water solubility and very poor adsorption to soil, this compound is considered highly mobile.

Adsorption and Desorption in Soil

The tendency of this compound to bind to soil particles is very low, as indicated by its low soil organic carbon-water partitioning coefficient (K_oc_) of approximately 54 mL/g. This weak adsorption is a primary driver of its mobility.

Sorption is influenced by soil properties, particularly organic carbon content. Studies have shown that as organic carbon decreases with soil depth, the sorption of this compound also decreases, further enhancing its leaching potential. The Freundlich coefficient (K_f_), a measure of sorption capacity, has been observed to decrease with increasing soil depth.

Leaching and Groundwater Contamination Potential

The combination of high water solubility, low adsorption (low K_oc_), and moderate to high persistence (long half-life) gives this compound a high potential to leach through the soil profile and contaminate groundwater. Numerous studies and environmental monitoring programs have confirmed its presence in groundwater, underscoring this risk. Its mobility is greater in coarse-textured soils with low organic carbon content.

The logical relationship between this compound's properties and its environmental mobility is depicted in the following diagram.

Standardized Experimental Protocols

Accurate assessment of the environmental fate and mobility of this compound relies on standardized and reproducible experimental methods. The following sections outline the methodologies for key studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Adsorption/Desorption: Batch Equilibrium Method (OECD 106 / OCSPP 835.1230)

This laboratory study quantifies the extent to which this compound binds to and is released from soil particles, providing key coefficients (K_d_, K_oc_) for mobility models.

Objective: To determine the adsorption and desorption distribution coefficients of this compound in various soils.

Principle: Soil samples are equilibrated with an aqueous solution of this compound of a known concentration. The amount of this compound adsorbed to the soil is calculated by measuring the decrease in its concentration in the aqueous phase.

Methodology:

-

Preparation:

-

Select at least four to five different soil types with varying textures, organic carbon content, and pH.

-

Air-dry and sieve the soil to <2 mm. Characterize each soil for properties including pH, organic carbon content, particle size distribution (texture), and cation exchange capacity.

-

Prepare a stock solution of this compound (radiolabeled, e.g., ¹⁴C, is preferred for accurate mass balance) in a 0.01 M calcium chloride (CaCl₂) solution, which mimics the ionic strength of soil water.

-

-

Tier 1: Preliminary Testing:

-

Determine the optimal soil-to-solution ratio. Test various ratios (e.g., 1:1, 1:5, 1:10) to find one that results in 20-80% of the this compound being adsorbed from the solution. For a highly mobile substance like this compound, a low ratio (e.g., 1:1) may be necessary.

-

Establish the equilibration time by agitating samples for various durations (e.g., 2, 4, 8, 24, 48 hours) and measuring the concentration until it becomes constant.

-

-

Tier 2: Adsorption Kinetics (Definitive Phase):

-

Add a known volume of the this compound solution to a known mass of soil (based on the optimal ratio) in centrifuge tubes. Prepare at least two replicates per soil type, plus control samples without soil (to check for adsorption to the vessel walls) and without this compound (blanks).

-

Agitate the tubes on a shaker in the dark at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.

-

Separate the solid and liquid phases by centrifugation at a force sufficient to pellet all suspended particles.

-

Analyze the supernatant (aqueous phase) for the concentration of this compound using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-Hexazinone, or HPLC for non-labeled).

-

Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

-

Tier 3: Desorption:

-

After removing the supernatant from the adsorption phase, add a fresh volume of 0.01 M CaCl₂ solution (without this compound) to the soil pellet.

-

Resuspend the pellet and agitate for the same equilibration time.

-

Centrifuge and analyze the supernatant to determine the amount of this compound that has desorbed from the soil. This can be repeated for multiple desorption steps.

-

-

Data Analysis:

-

Calculate the adsorption distribution coefficient (K_d_) for each replicate: K_d_ = (Concentration in soil) / (Concentration in water).

-

Normalize K_d_ to the soil's organic carbon content to calculate K_oc_: K_oc_ = (K_d_ / % Organic Carbon) * 100.

-

Freundlich or Langmuir isotherms can be generated by running the experiment with a range of initial this compound concentrations.

-

Soil Column Leaching Study (OECD 312 / OCSPP 835.1240)

This study simulates the movement of this compound through a soil profile under controlled laboratory conditions, providing a direct measure of its leaching potential.

Objective: To assess the mobility and leaching of this compound and its degradation products through soil columns.

Principle: A defined amount of this compound is applied to the top of a column packed with soil. The column is then irrigated with a simulated rainfall solution, and the leachate that passes through the column is collected and analyzed over time.

Methodology:

-

Column and Soil Preparation:

-

Use glass columns (e.g., 30 cm long, 5 cm diameter) with an inert support at the base.

-

Select soils representative of areas where this compound is used. For aged residue studies, a sandy soil with low organic carbon is often specified.

-

Pack the columns with air-dried, sieved (<2 mm) soil to a uniform bulk density.

-

Pre-elute the columns with a 0.01 M CaCl₂ solution until a steady flow is achieved and the soil is saturated.

-

-

Application of Test Substance:

-

Apply a known amount of ¹⁴C-labeled this compound uniformly to the top surface of the soil column. The application rate should be equivalent to the maximum recommended field application rate.

-

The study can be performed with "fresh" this compound or with "aged" residues, where the this compound is first incubated in soil for a period (e.g., 30 days) before being applied to the top of the column.

-

-

Leaching (Irrigation):

-

Apply a simulated rainfall solution (e.g., 0.01 M CaCl₂) to the top of the column at a constant, slow rate (e.g., using a peristaltic pump) over a set period (e.g., 48 hours). The total volume of irrigation should typically correspond to a significant rainfall event (e.g., 200 mm).

-

Collect the leachate that elutes from the bottom of the column, either as a total volume or in fractions over time.

-

-

Analysis:

-

Measure the total volume of leachate collected.

-

Analyze the leachate (total or fractions) for the concentration of the parent this compound and its major degradation products.

-

After the irrigation is complete, extrude the soil core from the column and section it into segments (e.g., every 5 or 6 cm).

-

Extract and analyze each soil segment to determine the vertical distribution of the remaining radioactivity (parent and metabolites).

-

-

Data Analysis:

-

Calculate a mass balance to determine the recovery of the applied substance (% in leachate + % remaining in soil segments).

-

Report the percentage of the applied dose that leached through the column.

-

Plot the distribution of this compound and its metabolites as a function of depth in the soil column.

-

Soil Half-Life Determination (Field and Laboratory)

Objective: To determine the rate of dissipation of this compound in soil under controlled laboratory or realistic field conditions.

Principle: A known amount of this compound is applied to soil. The concentration of the herbicide is then measured in soil samples collected at various time intervals. The dissipation rate and half-life (DT₅₀) are calculated from the decline in concentration over time.

Methodology:

-

Application:

-

Laboratory: Treat a known mass of soil with a standard solution of this compound. Incubate the soil in the dark at a constant temperature and moisture level.

-

Field: Apply this compound to designated field plots at a known application rate.

-

-

Sampling:

-

Collect soil samples from the treated soil (lab containers or field plots) at multiple time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

-

Analysis:

-

Extract this compound from each soil sample using an appropriate solvent.

-

Quantify the concentration of this compound in the extracts using a validated analytical method such as HPLC or GC-MS.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Use appropriate kinetic models (e.g., first-order kinetics) to fit the data.

-

The dissipation rate constant (k) is determined from the model.

-

Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

-

References

Hexazinone's Mode of Action: A Technical Whitepaper on Non-Selective Herbicidal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexazinone is a highly effective, non-selective, systemic herbicide belonging to the triazine chemical class.[1][2] It is utilized for the control of a broad spectrum of vegetation, including annual and perennial weeds, grasses, and woody plants.[3][4] Its primary mechanism of action involves the potent inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[1] This document provides a comprehensive technical overview of this compound's mode of action, from its molecular target to the resulting macroscopic effects. It details its uptake and translocation within the plant, its environmental fate, and toxicological profile. Standardized experimental protocols for assessing its photosynthetic inhibitory effects are also provided, alongside quantitative data and visual pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound is a direct result of its interference with the light-dependent reactions of photosynthesis. This process can be broken down into several key stages:

-

Target Site Binding : this compound acts by targeting the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Specifically, it binds to the D1 quinone-binding protein within the PSII reaction center. This binding is competitive with plastoquinone (PQB), the native electron acceptor.

-

Electron Transport Chain Disruption : By occupying the PQB binding site, this compound effectively blocks the flow of electrons from the primary quinone acceptor (QA) to PQB. This interruption of the photosynthetic electron transport chain is the pivotal event in its mode of action.

-

Generation of Reactive Oxygen Species (ROS) : The blockage of electron flow leads to an accumulation of highly energized chlorophyll molecules (triplet-state chlorophyll). These molecules react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂), a reactive oxygen species (ROS).

-

Oxidative Damage and Cellular Death : The generated singlet oxygen and other ROS initiate a cascade of destructive cellular events. They cause lipid peroxidation, where they strip hydrogen from unsaturated lipids in cellular and organelle membranes. This process destroys the integrity of the membranes, leading to the leakage of cellular contents, loss of chlorophyll, and ultimately, cell death and the demise of the plant.

Uptake, Translocation, and Metabolism

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant.

-

Absorption : It is readily absorbed by both the roots from the soil and, to a lesser extent, by the foliage. Rainfall or irrigation is necessary to move the herbicide into the root zone for activation.

-

Translocation : Following absorption, this compound is primarily translocated upwards within the plant through the xylem, the water-conducting tissues. This movement ensures its distribution to the leaves, where photosynthesis occurs.

-

Metabolism : A plant's susceptibility to this compound is influenced by its ability to metabolize the compound. Tolerant species, such as many conifers, can rapidly degrade this compound into less phytotoxic metabolites. The primary metabolic pathways are hydroxylation (producing Metabolite A) and demethylation (producing Metabolite B). Susceptible plants are unable to detoxify the parent compound quickly enough to prevent the inhibition of photosynthesis.

Physicochemical and Toxicological Data

A thorough understanding of this compound requires knowledge of its physical, chemical, and toxicological properties. This data is crucial for assessing its efficacy, environmental risk, and safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-Cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| CAS Number | 51235-04-2 | |

| Chemical Formula | C₁₂H₂₀N₄O₂ | |

| Molar Mass | 252.31 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 116 °C | |

| Water Solubility | 33 g/L (at 25°C) |

| Density | 1.25 g/cm³ | |

Table 2: Soil Persistence and Mobility of this compound

| Parameter | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Soil Half-Life (t½) | Average 90 days (range 11-180 days) | Varies significantly with soil type, moisture, and temperature. | |

| Degradation | Primarily microbial; also photodegradation. | Degradation is faster in warmer, moister conditions. | |

| Mobility | High | Poorly adsorbed to soil particles; potential to leach into groundwater. |

| Residue Dissipation | 66% dissipated in 104 days | Silt loam forest soil after 4.3 kg ai/ha application. | |

Table 3: Acute Toxicological Data for this compound

| Test | Species | Result | Toxicity Category | Reference(s) |

|---|---|---|---|---|

| Oral LD₅₀ | Rat | 981 - 1690 mg/kg | Category III / IV (Slightly to practically non-toxic) | |

| Dermal LD₅₀ | Rabbit | > 5000 mg/kg | Category IV (Practically non-toxic) | |

| Inhalation LC₅₀ (4h) | Rat | > 3.84 - 5.0 mg/L | Category III / IV (Slightly to practically non-toxic) | |

| Eye Irritation | Rabbit | Corrosive / Severe Irritant | Category I (Highly toxic) | |

| Skin Irritation | Rabbit | Mild Irritant | Category IV (Practically non-toxic) |

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | |

Table 4: Ecotoxicological Data for this compound

| Organism | Test | Result | Notes | Reference(s) |

|---|---|---|---|---|

| Birds (Bobwhite Quail) | Oral LD₅₀ | 2258 mg/kg | Practically non-toxic | |

| Fish (Rainbow Trout) | 96h LC₅₀ | > 320 mg/L | Slightly toxic | |

| Fish (Bluegill Sunfish) | 96h LC₅₀ | > 370 mg/L | Slightly toxic | |

| Aquatic Invertebrate (Daphnia) | 48h EC₅₀ | - | Low toxicity reported | |

| Green Algae | 12h EC₅₀ | 7 ppb | Highly toxic | |

| Blue-green Algae | 12h EC₅₀ | 0.21 ppm | Toxic |

| Honey Bee | Dermal LD₅₀ | > 10 µ g/bee | Practically non-toxic | |

Experimental Protocols

Protocol for a Photosynthesis Inhibition Bioassay (Floating Leaf Disk Method)

This protocol provides a visual and effective method for demonstrating the inhibition of photosynthesis by compounds like this compound.

Objective: To qualitatively assess the effect of this compound on photosynthetic oxygen production.

Materials:

-

Fresh spinach or other broadleaf plant leaves

-

This compound stock solution (e.g., 10 ppm)

-

0.2% Sodium bicarbonate (NaHCO₃) solution (carbon source)

-

Control solution (0.2% NaHCO₃ without herbicide)

-

Syringe (10 mL or larger, without needle)

-

Hole punch or cork borer

-

Beakers or transparent cups

-

High-intensity light source

Methodology:

-

Prepare Solutions: Create the control and test solutions. The sodium bicarbonate provides dissolved CO₂ for photosynthesis.

-

Cut Leaf Disks: Use the hole punch to cut at least 20 uniform disks from healthy leaves, avoiding major veins.

-

Infiltrate Disks: Place 10 disks into the barrel of the syringe. Draw up ~5 mL of the control solution. Invert the syringe, expel the air, place a finger over the tip, and pull back on the plunger to create a vacuum. This removes gases from the leaf's spongy mesophyll and allows the solution to infiltrate, causing the disks to sink. Repeat until all 10 disks have sunk.

-

Repeat for Test Solution: Repeat step 3 with a new set of 10 disks and the this compound test solution.

-

Incubation: Pour the sunken disks and their respective solutions into appropriately labeled beakers.

-

Observation: Place both beakers under a strong light source. Record the time it takes for the disks in each beaker to float to the surface. Disks float as oxygen, a byproduct of photosynthesis, accumulates in the leaf tissue.

-

Interpretation: Disks in the control solution should float relatively quickly. Disks in the this compound solution will float very slowly or not at all, demonstrating the inhibition of photosynthetic oxygen production.

Protocol for Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence analysis is a non-invasive, quantitative technique used to assess the health and efficiency of Photosystem II. It is highly sensitive to PSII-inhibiting herbicides.

Objective: To quantify the impact of this compound on PSII photochemical efficiency.

Materials:

-

Portable fluorometer (e.g., a PAM or PEA fluorometer)

-

Herbicide-treated and control plants

-

Dark-adaptation leaf clips

Methodology:

-

Plant Treatment: Apply this compound to test plants at the desired concentration. Maintain a set of untreated control plants under identical conditions.

-

Dark Adaptation: Before measurement, a portion of a leaf on both control and treated plants must be dark-adapted for a minimum of 20-30 minutes using leaf clips. This ensures all PSII reaction centers are "open" (oxidized).

-

Measurement: Attach the fluorometer's probe to the dark-adapted leaf area. A short, intense pulse of light is applied by the instrument.

-

Data Acquisition: The fluorometer measures the resulting fluorescence emission over time, generating a polyphasic fluorescence transient curve (OJIP curve).

-

Parameter Calculation: From this curve, key parameters are calculated. The most common is Fv/Fm, the maximum quantum yield of PSII. Fv/Fm is calculated as (Fm - Fo) / Fm, where Fo is the minimum fluorescence (reaction centers open) and Fm is the maximum fluorescence (reaction centers closed).

-

Interpretation: Healthy plants typically have an Fv/Fm ratio of ~0.83. Plants treated with a PSII inhibitor like this compound will show a significant decrease in the Fv/Fm value, indicating damage to or inhibition of the PSII reaction centers. Other parameters from the OJIP transient can provide more detailed insights into the specific site of inhibition within the electron transport chain.

Logical Framework of Non-Selective Action

This compound's classification as a non-selective herbicide stems from the convergence of its chemical properties and biological mode of action. Its high efficacy is a result of its systemic nature, allowing it to reach its target site efficiently, combined with a mode of action that disrupts a fundamental and ubiquitous process in the plant kingdom.

Conclusion

This compound is a powerful non-selective herbicide whose efficacy is rooted in its ability to inhibit photosynthesis at Photosystem II. By blocking the electron transport chain, it triggers a cascade of oxidative damage that is lethal to a wide range of plant species. Its systemic nature ensures it reaches its target site, while its soil mobility contributes to its pre- and post-emergent activity, but also necessitates careful management to mitigate environmental risks such as groundwater contamination. The data and protocols presented in this guide offer a technical foundation for researchers engaged in herbicide development, environmental science, and plant physiology.

References

Microbial Degradation of Hexazinone: A Technical Guide for Researchers

An In-depth Examination of Hexazinone's Fate in Diverse Soil Environments, Providing Researchers with Essential Data, Detailed Experimental Protocols, and Visualized Degradation Pathways.

This compound, a broad-spectrum triazine herbicide, is extensively used for weed control in forestry and agriculture. Its environmental fate, particularly its persistence and degradation in soil, is a critical area of research to assess its potential for groundwater contamination and long-term ecological impact. The microbial degradation of this compound is a primary mechanism governing its dissipation in terrestrial ecosystems. This technical guide offers a comprehensive overview of the microbial breakdown of this compound across various soil types, tailored for researchers, scientists, and professionals in drug development and environmental science.

Quantitative Data on this compound Degradation

The persistence of this compound in soil, often expressed as its half-life (DT50), varies significantly depending on soil properties. The following table summarizes quantitative data from various studies on the half-life of this compound in different soil types under both field and laboratory conditions.

| Soil Type/Condition | Half-life (DT50) in Days | Study Type | Reference |

| Sandy Soil (Alabama) | 24 | Field | [1] |

| Clay Soil (Alabama) | Up to 42 | Field | [1] |

| Fine Sandy Loam (Arkansas) | < 42 | Field | [1] |

| Fine Sandy Loam (Arkansas) | 77 | Laboratory | [1] |

| Sandy Loam (Delaware) | ~30 | Field | [2] |

| Silty Loam (Mississippi) | 300-360 | Field | |

| Forest Soil A (Zhejiang, China) | 21.4 | Not specified | |

| Forest Soil B (Zhejiang, China) | 30.4 | Not specified | |

| Forest Soil C (Zhejiang, China) | 19.4 | Not specified | |

| Forest Soil D (Zhejiang, China) | 32.8 | Not specified | |

| Clay Soil | > 70 | Laboratory | |

| Sandy Soil | > 70 | Laboratory | |

| Bare Soil (Piedmont, Alabama) | 68 (Velpar ULW), 77 (Velpar L) | Field | |

| Soil under Litter (Piedmont, Alabama) | 74 (Velpar ULW), 275 (Velpar L) | Field | |

| Mineral Salt Medium (with Pseudomonas sp.) | 3.08 | Laboratory | |

| Mineral Salt Medium (with Enterobacter cloacae) | 2.95 | Laboratory |

Key Factors Influencing Degradation

Several environmental and soil-specific factors significantly influence the rate and extent of microbial degradation of this compound. Understanding these factors is crucial for predicting the herbicide's behavior in different environments.

Experimental Protocols

Detailed methodologies are essential for reproducible research in the study of herbicide degradation. The following sections outline key experimental protocols.

Soil Microcosm Study for this compound Degradation

This protocol describes a laboratory-based experiment to assess the degradation of this compound in a controlled soil environment.

a. Soil Collection and Preparation:

-

Collect soil samples from the desired depth (e.g., 0-15 cm) from the target field site.

-

Remove any large debris, such as rocks and roots.

-

Sieve the soil through a 2 mm mesh to ensure homogeneity.

-

Determine the physicochemical properties of the soil, including texture, pH, organic matter content, and microbial biomass.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubate the soil for a period (e.g., 7 days) in the dark at a constant temperature (e.g., 25°C) to stabilize microbial activity.

b. Microcosm Setup and Herbicide Application:

-

Place a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into individual microcosms (e.g., glass jars or flasks).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetone).

-

Apply the this compound solution to the soil surface to achieve the desired concentration. Ensure even distribution.

-

For studies involving radiolabeled compounds (e.g., ¹⁴C-Hexazinone), the application and handling procedures must adhere to appropriate safety protocols.

-

Seal the microcosms, allowing for gas exchange if monitoring CO₂ evolution. For mineralization studies, a trap for CO₂ (e.g., a vial containing NaOH solution) can be included in the microcosm setup.

c. Incubation and Sampling:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment.

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate microcosms for analysis.

-

Store the soil samples at low temperatures (e.g., -20°C) until extraction and analysis.

d. Control Groups:

-

Sterile Control: To differentiate between microbial and abiotic degradation, a set of microcosms should be sterilized. Common sterilization methods include autoclaving or gamma irradiation. It is important to note that sterilization methods can alter soil properties.

-

Unamended Control: A set of microcosms without the addition of this compound should be included to monitor background microbial activity.

Extraction and Analysis of this compound and its Metabolites

This protocol outlines the procedure for extracting this compound and its degradation products from soil samples and their subsequent analysis.

a. Solvent Extraction:

-

Extract a subsample of soil (e.g., 10 g) with a suitable organic solvent or solvent mixture. A common extraction solvent is a mixture of methanol and water (e.g., 80:20 v/v).

-

Shake the soil-solvent mixture for a specified period (e.g., 2 hours) on a mechanical shaker.

-

Separate the extract from the soil solids by centrifugation or filtration.

-

Repeat the extraction process multiple times (e.g., three times) and combine the extracts.

b. Sample Cleanup:

-

The crude extract may require a cleanup step to remove interfering co-extractives.

-

Solid-phase extraction (SPE) with a suitable sorbent is a common cleanup technique.

c. Analytical Determination:

-

Analyze the cleaned-up extracts for the concentration of this compound and its metabolites using analytical instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a widely used method for the quantification of this compound.

-

Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the analytes.

Isolation and Identification of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of degrading this compound.

a. Enrichment Culture:

-

Inoculate a mineral salts medium (MSM) containing this compound as the sole source of carbon and/or nitrogen with a small amount of soil known to have a history of this compound application.

-

Incubate the culture under appropriate conditions (e.g., 30°C on a rotary shaker).

-

Periodically transfer a small aliquot of the culture to fresh MSM with this compound to enrich for microorganisms capable of its degradation.

b. Isolation and Purification:

-

After several enrichment cycles, plate serial dilutions of the culture onto solid MSM agar plates containing this compound.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak them onto fresh plates to obtain pure cultures.

c. Identification:

-

Identify the isolated strains based on their morphological, biochemical, and molecular characteristics.

-

Sequence the 16S rRNA gene for bacterial identification.

d. Degradation Assay with Pure Cultures:

-

Inoculate a liquid MSM containing a known concentration of this compound with the isolated pure culture.

-

Monitor the disappearance of this compound over time using HPLC or other analytical techniques to confirm the degradative capability of the isolate.

Visualizing the Experimental Workflow and Degradation Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a this compound degradation study and a simplified representation of its microbial degradation pathway.

References

Hexazinone's Environmental Fate: A Technical Examination of its Half-life in Soil and Aquatic Systems

An In-depth Guide for Researchers and Environmental Scientists

The herbicide hexazinone is a potent tool in vegetation management, but its persistence and mobility in the environment are of significant concern. Understanding its half-life—the time it takes for 50% of the initial amount to degrade—is crucial for assessing its environmental risk. This technical guide provides a comprehensive overview of the half-life of this compound in both soil and aquatic environments, detailing the factors influencing its degradation, the experimental protocols for its study, and the primary degradation pathways.

Quantitative Analysis of this compound Half-life

The persistence of this compound varies considerably depending on the environmental matrix and prevailing conditions. The following tables summarize the reported half-life values for this compound in soil and aquatic environments from various studies.

Table 1: Half-life of this compound in Soil Environments

| Soil Type | Condition | Half-life (days) | Reference |

| Sandy Loam | Field (Delaware) | 30 | [1] |

| Silty Loam | Field (Mississippi) | 180 | [1] |

| Sandy Soil | Field (Alabama) | 24 | [2] |

| Clay Soil | Field (Alabama) | up to 42 | [2] |

| Fine Sandy Loam | Field (Arkansas) | < 42 | [2] |

| Fine Sandy Loam | Laboratory | 77 | |

| Flanagan Silt Loam | Laboratory | ~175 | |

| Fallsington Sandy Loam | Laboratory | ~175 | |

| Sandy Loam (non-sterile) | Laboratory | 216 | |

| Sandy Loam (sterile) | Laboratory | 1440 | |

| Forest Soil A | Non-amended | 21.4 | |

| Forest Soil B | Non-amended | 30.4 | |

| Forest Soil C | Non-amended | 19.4 | |

| Forest Soil D | Non-amended | 32.8 | |

| Bare Ground (silt loam, silty clay loam, sandy loam) | Field | 123 - 154 | |

| General Average | Field | 90 |

Table 2: Half-life of this compound in Aquatic Environments

| Aquatic System | Condition | Half-life | Reference |

| River Water | Photodegradation | 4-5 weeks | |

| Pond Water (non-sterile sediment) | Laboratory | 230 days | |

| Pond Water (sterile sediment) | Laboratory | >1500 days | |